molecular formula C15H16Cl2N4O2 B2584544 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide CAS No. 1207012-07-4

2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide

Cat. No.: B2584544
CAS No.: 1207012-07-4
M. Wt: 355.22
InChI Key: UOHKJGLWOXMERS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a dichlorophenoxy group, a pyridazinyl group, and an acetamide linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide typically involves multiple steps:

  • Formation of the Dichlorophenoxy Intermediate: : The initial step involves the chlorination of phenol to produce 2,4-dichlorophenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

  • Acetylation: : The 2,4-dichlorophenol is then reacted with chloroacetyl chloride in the presence of a base like pyridine to form 2-(2,4-dichlorophenoxy)acetyl chloride.

  • Amidation: : The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetyl chloride with 2-((6-methylpyridazin-3-yl)amino)ethylamine. This step is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinyl ring, forming corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide linkage, converting them to amines or alcohols, respectively.

  • Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, it may serve as a ligand in studies involving receptor binding or enzyme inhibition. Its structure suggests potential interactions with biological macromolecules.

Medicine

The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, given its structural similarity to known bioactive molecules.

Industry

In industry, it might be used in the development of agrochemicals or pharmaceuticals, leveraging its reactivity and functional groups for creating active ingredients.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenoxy group could facilitate binding to hydrophobic pockets, while the pyridazinyl group might interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Known for its use as a herbicide.

    N-(2-(6-Methylpyridazin-3-yl)ethyl)acetamide: A simpler analog lacking the dichlorophenoxy group.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O2/c1-10-2-5-14(21-20-10)18-6-7-19-15(22)9-23-13-4-3-11(16)8-12(13)17/h2-5,8H,6-7,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHKJGLWOXMERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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